(4-Pentylphenyl)thiourea
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Overview
Description
(4-Pentylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure, giving them the general formula (R1R2N)(R3R4N)C=S . This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Pentylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-pentylaniline with carbon disulfide (CS2) in the presence of a base, followed by the addition of an appropriate amine . This method allows for the efficient synthesis of both symmetrical and unsymmetrical thiourea derivatives.
Another method involves the reaction of 4-pentylaniline with phenyl chlorothionoformate in water, which yields the desired thiourea compound in good to excellent yields . This reaction is advantageous due to its simplicity and high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Pentylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(4-Pentylphenyl)thiourea has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Pentylphenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase by binding to their active sites . This inhibition can lead to various biological effects, including modulation of metabolic pathways and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: Contains a phenyl group attached to the nitrogen atom of the thiourea moiety.
N,N’-Disubstituted Thioureas: Various derivatives with different substituents on the nitrogen atoms.
Uniqueness
(4-Pentylphenyl)thiourea is unique due to the presence of the pentyl group, which imparts specific chemical and physical properties. This structural variation can influence its reactivity, solubility, and biological activity, making it distinct from other thiourea derivatives .
Properties
CAS No. |
832098-80-3 |
---|---|
Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
(4-pentylphenyl)thiourea |
InChI |
InChI=1S/C12H18N2S/c1-2-3-4-5-10-6-8-11(9-7-10)14-12(13)15/h6-9H,2-5H2,1H3,(H3,13,14,15) |
InChI Key |
QRMAQPKLEOPEER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=S)N |
Origin of Product |
United States |
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